molecular formula C23H28N6O3 B2608838 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1172327-48-8

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2608838
M. Wt: 436.516
InChI Key: VOEGQHZHMUQUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Toxicological Evaluation of Bitter Modifying Flavour Compounds

A study by Karanewsky et al. (2016) evaluated the toxicological profile of two novel compounds intended for use in food and beverage applications. Their investigation included assessments of mutagenicity, clastogenicity, and toxicity through oral administration in rats, providing a comprehensive safety profile for these compounds (Karanewsky et al., 2016).

Synthesis and Cytotoxic Activity of Carboxamide Derivatives

Deady et al. (2003) explored the synthesis and cytotoxic properties of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines. This research highlights the potential of specific chemical structures in developing new anticancer agents (Deady et al., 2003).

Multitarget Drugs for Neurodegenerative Diseases

A study by Brunschweiger et al. (2014) on 8-Benzyltetrahydropyrazino[2,1‐f]purinediones revealed their potential as multitarget drugs for treating neurodegenerative diseases. The research identified compounds with dual-target-directed antagonistic properties at adenosine receptor subtypes and monoamine oxidase inhibitors, showing promise for symptomatic and disease-modifying treatment (Brunschweiger et al., 2014).

Analgesic Activity of Purin-7-yl Derivatives

Zygmunt et al. (2015) investigated the analgesic and anti-inflammatory properties of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. This study provides insights into the pharmacological potential of purine derivatives in pain management (Zygmunt et al., 2015).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-14(2)12-28-21(30)19-20(26(5)23(28)31)24-22(29-16(4)11-15(3)25-29)27(19)13-17-7-9-18(32-6)10-8-17/h7-11,14H,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEGQHZHMUQUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 42065493

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